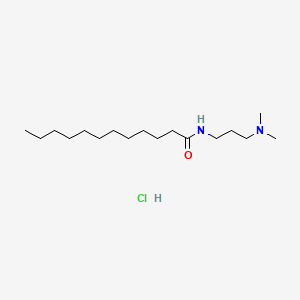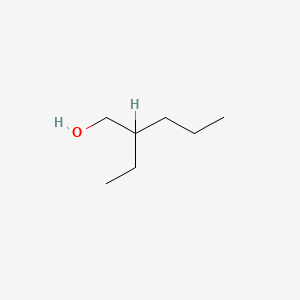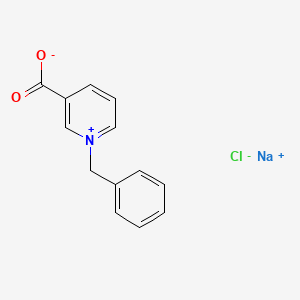
9-Hexadecyn-1-ol
Descripción general
Descripción
9-Hexadecyn-1-ol is a chemical compound with the formula C16H30O. It has a molecular weight of 238.4088 .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-6,9-16H2,1H3 . This indicates that the molecule consists of 16 carbon atoms, 30 hydrogen atoms, and one oxygen atom.Physical And Chemical Properties Analysis
This compound is a liquid under standard conditions . Other physical and chemical properties such as boiling point, density, and vapor pressure are not available in the search results.Aplicaciones Científicas De Investigación
Pheromone Synthesis and Characterization
One significant application of 9-Hexadecyn-1-ol is in the synthesis and characterization of pheromones. For instance, it was involved in the study of the sugar cane borer Diatraea saccharalis, where its presence was noted alongside other compounds in the pheromone glands of the insect (Santangelo et al., 2002). Similarly, research on the sex pheromone of the armyworm Pseudaletia unipuncta identified various hexadecen-1-ol acetates, highlighting the role of this compound in pheromone research (McDonough et al., 1980).
Nanotechnology and Molecular Studies
This compound has applications in nanotechnology and molecular studies. Research on oligonucleotides containing phenoxazine artificial nucleobases utilized derivatives of this compound. These studies contribute to understanding triplex-forming abilities and fluorescent properties of these compounds, which are vital in the development of oligonucleotide nanotechnologies (Fujii et al., 2019).
Organic Light Emitting Diodes (OLEDs)
In the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs), this compound derivatives play a role. For instance, a study involving hexakis(9H-carbazol-9-yl)cyclotriphosphazene, a derivative, showed significant results in improving the efficiency of OLEDs (Nishimoto et al., 2014).
Surface Potential Studies
Research into the surface potential and thermal anomalies of monomolecular films utilized derivatives of this compound. Such studies are critical in understanding surface interactions at the molecular level, which has implications in various scientific and industrial applications (Gericke & Hühnerfuss, 1989).
Safety and Hazards
9-Hexadecyn-1-ol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised when handling this chemical .
Propiedades
IUPAC Name |
hexadec-9-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-6,9-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJUQSUKHMQMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236823 | |
| Record name | 9-Hexadecyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88109-73-3 | |
| Record name | 9-Hexadecyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088109733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hexadecyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-(4-(Diethylamino)-2-ethoxyphenyl)-7-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B1595490.png)





